molecular formula C11H8Cl2N2O2S B1463772 1-(4,6-Dichloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283108-98-4

1-(4,6-Dichloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No. B1463772
M. Wt: 303.2 g/mol
InChI Key: QMZREJPHLFHCTB-UHFFFAOYSA-N
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Description

“1-(4,6-Dichloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound . The exact properties and applications of this specific compound are not widely documented in the available literature.


Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .

Scientific Research Applications

Chemical and Biological Properties of Benzothiazoles

Benzothiazoles and their derivatives are significant in the field of chemical research due to their diverse chemical properties and biological activities. The synthesis and transformation of benzothiazoles have been extensively studied, revealing their potential in creating a wide range of bioactive compounds. The interest in benzothiazoles stems from their presence in both natural compounds and synthetic bioactive molecules, highlighting their importance in medicinal chemistry (Boča, Jameson, & Linert, 2011; Bhat & Belagali, 2020).

Antioxidant and Anti-inflammatory Properties

Benzothiazole derivatives have been explored for their potential antioxidant and anti-inflammatory properties. Research into benzofused thiazole derivatives has shown promising results in vitro for antioxidant and anti-inflammatory activities. This suggests that these compounds could be developed into therapeutic agents for treating diseases associated with oxidative stress and inflammation (Raut et al., 2020).

Antimicrobial and Antiviral Agents

The antimicrobial and antiviral capabilities of benzothiazole derivatives have been a subject of interest. Numerous synthesized derivatives have shown different modes of action against microorganisms or viruses, positioning them as potential candidates in the discovery of new antimicrobial or antiviral agents for clinical development. This area of research is particularly relevant in the face of growing drug resistance and the emergence of new pathogens (Elamin et al., 2020).

Pharmacological Significance

The structural modifications of benzothiazoles have led to the development of compounds with significant pharmacological activities. These activities include antimicrobial, analgesic, anti-inflammatory, and anticancer effects. The exploration of benzothiazoles and their conjugates as chemotherapeutics has shown that they possess potent anticancer activity and can be further developed as drug candidates. The ease of synthesis and structural simplicity of benzothiazoles allow for the creation of chemical libraries that could contribute to new drug discoveries (Ahmed et al., 2015; Rosales-Hernández et al., 2022).

properties

IUPAC Name

1-(4,6-dichloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c12-6-1-7(13)9-8(2-6)18-11(14-9)15-3-5(4-15)10(16)17/h1-2,5H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZREJPHLFHCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Dichloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4,6-Dichloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(4,6-Dichloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(4,6-Dichloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(4,6-Dichloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(4,6-Dichloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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